Diethyl 3-Nitrobenzylphosphonate
Description
Diethyl 3-nitrobenzylphosphonate (CAS 104097-04-3) is an organophosphorus compound with the molecular formula C₁₁H₁₆NO₅P and a molecular weight of 273.22 g/mol. It is characterized by a benzyl group substituted with a nitro (-NO₂) group at the meta (3-) position and a diethyl phosphonate ester moiety. This compound is commercially available with a purity exceeding 95% and is widely utilized as a building block in organic synthesis, particularly in Wittig reactions to generate nitrostilbene intermediates .
A notable application of this compound is its role in synthesizing (E)-styrylisatin analogues, which exhibit potent inhibitory activity against monoamine oxidase-B (MAO-B), a therapeutic target for neurodegenerative disorders like Parkinson’s disease. The nitro group’s electron-withdrawing properties enhance the reactivity of the phosphonate in Wittig condensations with benzaldehydes, forming nitrostilbenes that are subsequently reduced to bioactive aminostilbenes .
Properties
IUPAC Name |
1-(diethoxyphosphorylmethyl)-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16NO5P/c1-3-16-18(15,17-4-2)9-10-6-5-7-11(8-10)12(13)14/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHAEKQJZUMZFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC(=CC=C1)[N+](=O)[O-])OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16NO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20546435 | |
| Record name | Diethyl [(3-nitrophenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104097-04-3 | |
| Record name | Diethyl [(3-nitrophenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3-Nitrobenzylphosphonate typically involves the reaction of 3-nitrobenzyl chloride with diethyl phosphite in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization. The overall reaction can be represented as follows:
[ \text{3-Nitrobenzyl chloride} + \text{Diethyl phosphite} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-Nitrobenzylphosphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The phosphonate group can be hydrolyzed to form the corresponding phosphonic acid.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-aminobenzylphosphonate.
Reduction: Formation of diethyl phosphonic acid.
Substitution: Formation of substituted benzylphosphonates.
Scientific Research Applications
Medicinal Chemistry
Diethyl 3-nitrobenzylphosphonate is primarily investigated for its role in the development of pharmaceutical agents. Its structure allows for modifications that can enhance biological activity. Notably, phosphonates are known for their ability to mimic phosphate esters, making them valuable in drug design.
Case Study: Antimicrobial Activity
A recent study utilized this compound as a precursor in synthesizing a library of phosphonamide compounds aimed at combating antimicrobial resistance (AMR). The synthesized compounds demonstrated promising activity against resistant bacterial strains, indicating the potential of phosphonates as effective antimicrobial agents .
Synthetic Chemistry
The compound serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, making it useful for creating more complex molecules.
Synthesis of α-Aminophosphonates
This compound has been employed in the Kabachnik–Fields reaction to synthesize α-aminophosphonates. This reaction involves the condensation of aldehydes with amines and trialkyl phosphites, yielding high-purity products under mild conditions. The use of ultrasound irradiation has been shown to enhance yields significantly, achieving up to 97% efficiency .
Agricultural Applications
Phosphonates, including this compound, are also explored for their potential use in agriculture, particularly as herbicides and fungicides.
Case Study: Pesticide Development
Research indicates that modifications to the phosphonate structure can lead to compounds with enhanced herbicidal properties. For instance, derivatives of this compound have shown effectiveness against specific weed species, suggesting a pathway for developing new agrochemicals .
Analytical Chemistry
In analytical chemistry, this compound is used as a reagent for detecting various analytes due to its ability to form stable complexes with metal ions.
Detection of Metal Ions
Studies have demonstrated that this phosphonate can selectively bind to certain metal ions, allowing for sensitive detection methods in environmental monitoring and quality control processes .
Environmental Applications
Phosphonates are increasingly recognized for their role in environmental chemistry, particularly in water treatment processes.
Water Treatment Agents
This compound can be utilized as a scale inhibitor and corrosion protector in water systems. Its ability to chelate metal ions contributes to its effectiveness in preventing scale formation on surfaces .
Mechanism of Action
The mechanism of action of Diethyl 3-Nitrobenzylphosphonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phosphonate group can chelate metal ions, affecting enzymatic activities and cellular processes . These interactions can lead to antimicrobial effects and other biological activities.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- However, evidence suggests that both 3- and 4-nitro isomers are effective in forming nitrostilbenes for MAO-B inhibitor synthesis .
- Diethyl 3,5-Dimethoxybenzylphosphonate (CAS 108957-75-1): The methoxy (-OCH₃) groups are electron-donating, which reduces the electrophilicity of the benzyl carbon in Wittig reactions. This results in lower reactivity compared to nitro-substituted analogs, making it less favorable for applications requiring rapid ylide formation .
Halogen-Substituted Analogs
- While this enhances stability, it may slow down ylide generation in Wittig reactions compared to nitro-substituted derivatives.
Phosphate vs. Phosphonate Esters
- Instead, such compounds are often employed as flame retardants or plasticizers .
Functional Group Modifications
- This derivative may find use in coordination chemistry or as a precursor for chelating agents but is less suited for Wittig reactions due to competing side reactions .
Comparative Data Table
Research Findings and Implications
- Reactivity Hierarchy : Nitro-substituted benzylphosphonates (meta or para) exhibit superior reactivity in Wittig reactions compared to halogen- or methoxy-substituted analogs due to the strong electron-withdrawing effect of the nitro group, which stabilizes the ylide intermediate .
- Application Specificity : While nitro derivatives are preferred for bioactive molecule synthesis, methoxy- or halogen-substituted phosphonates are better suited for stabilizing metal complexes or modifying material properties .
Biological Activity
Diethyl 3-nitrobenzylphosphonate (CAS Number: 104097-04-3) is an organophosphorus compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential applications in drug development.
Chemical Structure and Properties
This compound has the following chemical structure:
- Linear Formula : C₁₁H₁₆N₁O₅P
- Molecular Weight : 273.22 g/mol
The presence of the nitro group at the 3-position on the benzyl moiety is significant, as it influences the compound's reactivity and biological interactions.
Antiviral Activity
Research indicates that phosphonate compounds, including this compound, exhibit antiviral properties. For instance, studies on related compounds have shown that modifications in the aryl groups can enhance stability and biological activity against viruses such as HIV. The stability of these compounds in biological media is critical for their efficacy as antiviral agents .
Anticancer Activity
Recent studies have explored the anticancer potential of phosphonated derivatives. For example, this compound was evaluated alongside other phosphonates for their cytotoxic effects on various cancer cell lines. The results indicated that certain structural modifications could lead to increased potency against cancer cells while maintaining lower cytotoxicity against normal cells .
| Compound | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | HCT-116 (Colon cancer) | TBD | Moderate activity observed |
| This compound | Hep2 (Laryngeal cancer) | TBD | Lower cytotoxicity compared to doxorubicin |
Enzyme Inhibition
This compound has been studied for its ability to inhibit various enzymes, including chymotrypsin. Similar compounds have demonstrated potent anticholinesterase activity, which is relevant for understanding their mechanism of action in biological systems . The inhibition of chymotrypsin by organophosphate analogs suggests potential applications in therapeutic settings where modulation of proteolytic activity is desired.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural features. Key findings from SAR studies include:
- Nitro Substituent : The presence of a nitro group enhances the reactivity and biological activity of phosphonates.
- Aryl Group Variations : Different aryl substituents can alter the stability and interaction profiles with biological targets, affecting both antiviral and anticancer activities.
- Hydrophobicity : Increasing hydrophobic character through substituent modifications has been correlated with improved cell membrane permeability and bioavailability.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- A study demonstrated that diaryl phosphonates exhibit concentration-dependent anti-HIV activity, suggesting that this compound may similarly act as a pronucleotide within cells .
- Computational docking studies indicated strong binding interactions between phosphonated derivatives and key proteins involved in cancer progression, such as VEGFR2 and FGFR1 .
Q & A
Basic Research Questions
What are the standard synthetic routes for Diethyl 3-Nitrobenzylphosphonate, and how are reaction conditions optimized?
This compound is typically synthesized via nucleophilic substitution or Michaelis-Arbuzov reactions. A common approach involves reacting 3-nitrobenzyl halides with diethyl phosphite in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimization focuses on:
- Catalyst selection : Transition metal catalysts (e.g., Cu(I)) improve yields in stereoselective reactions .
- Temperature control : Reactions often proceed at 80–100°C to balance reactivity and byproduct formation .
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction kinetics .
Yield improvements (e.g., >95% purity) require rigorous exclusion of moisture and oxygen .
How is this compound characterized post-synthesis?
Key characterization methods include:
- NMR spectroscopy :
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 273.22) validate the molecular weight .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are compared against calculated values to assess purity .
What safety protocols are critical for handling this compound in the lab?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks, as phosphonates may release irritants under heat .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at room temperature, away from oxidizers and moisture .
Advanced Research Questions
How does the nitro group in this compound influence its reactivity in cross-coupling reactions?
The electron-withdrawing nitro group enhances electrophilicity at the benzyl carbon, facilitating nucleophilic attacks in C–P bond-forming reactions. However, steric hindrance from the nitro substituent can reduce reactivity in bulky systems. Mechanistic studies using DFT calculations or kinetic isotope effects are recommended to probe transition states .
What strategies mitigate byproduct formation during its use in β-lactam synthesis?
Byproducts like hydrolyzed phosphonates arise from moisture exposure. Mitigation strategies include:
- Strict anhydrous conditions : Use molecular sieves or inert gas atmospheres .
- Catalyst tuning : Employ AIBN or BPO to initiate radical pathways, reducing side reactions .
- Chromatographic purification : Silica gel chromatography with ethyl acetate/hexane mixtures isolates the target compound .
How can the stability of this compound under varying pH and temperature conditions be evaluated?
- pH stability : Perform accelerated degradation studies in buffered solutions (pH 2–12) and monitor via HPLC for decomposition products (e.g., nitrobenzyl alcohol) .
- Thermal stability : Use TGA/DSC to identify decomposition temperatures (>200°C) and ensure safe handling .
- Light sensitivity : Store in amber vials if UV-Vis spectroscopy indicates photoinstability .
What are the challenges in scaling up its synthesis while maintaining yield and purity?
- Mixing efficiency : Use high-shear mixers to ensure homogeneity in large-scale reactions .
- Heat dissipation : Optimize cooling rates to prevent exothermic side reactions .
- Quality control : Implement inline FTIR or Raman spectroscopy for real-time monitoring .
Methodological Troubleshooting
How to resolve inconsistent NMR spectra during characterization?
- Impurity peaks : Recrystallize the compound from ethanol/water mixtures to remove unreacted starting materials .
- Signal splitting : Ensure deuterated solvents (e.g., CDCl₃) are anhydrous to avoid solvent–solute interactions .
Why might antimicrobial assays using this compound yield variable results?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
